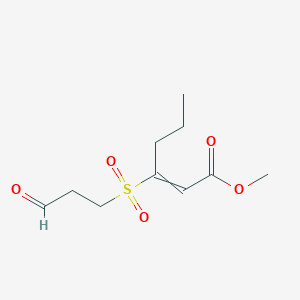![molecular formula C15H26F3NO B14191849 N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine CAS No. 920280-88-2](/img/structure/B14191849.png)
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a trifluoroethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexylamine with a suitable trifluoroethoxy-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include steps for purification, such as distillation or chromatography, to remove any impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions or as a ligand in receptor binding studies. Its structure allows for the exploration of molecular interactions and the development of new biological assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could be leveraged to develop new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its properties can be tailored to specific applications, making it a versatile component in industrial processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-ol
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-thiol
Uniqueness: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine is unique due to its specific combination of a cyclohexyl group and a trifluoroethoxy moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoroethoxy group can enhance the compound’s stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
920280-88-2 |
|---|---|
Fórmula molecular |
C15H26F3NO |
Peso molecular |
293.37 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H26F3NO/c16-15(17,18)11-20-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h12-14,19H,1-11H2 |
Clave InChI |
YCBVHARHNVZEHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCC(CC2)COCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


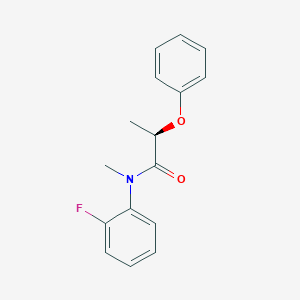
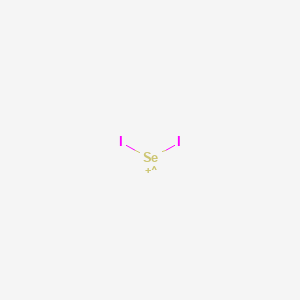
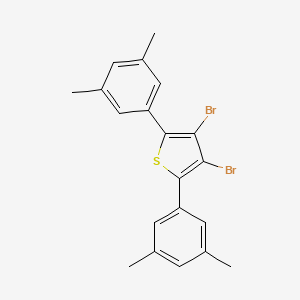
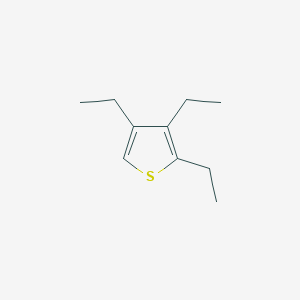

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)




